TBDMS-PEG4-Acid

Description

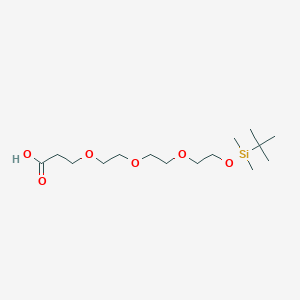

TBDMS-PEG4-Acid (tert-butyldimethylsilyl-polyethylene glycol tetra-acid) is a functionalized PEG derivative widely used in bioconjugation, drug delivery, and materials science. Its structure comprises a PEG4 (tetraethylene glycol) spacer linked to a tert-butyldimethylsilyl (TBDMS) protecting group and a terminal carboxylic acid (-COOH), enabling selective reactivity and solubility in aqueous and organic solvents . Key properties include:

- CAS Number: 1807540-77-7 (TargetMol) or 760952-64-5 (Broadpharm) .

- Molecular Weight: 336.50 g/mol .

- Storage: Stable as a powder at -20°C for 3 years; solvent formulations require -80°C storage . The TBDMS group enhances stability against hydrolysis and oxidation, while the PEG4 spacer improves biocompatibility and reduces immunogenicity, making it ideal for biomedical applications .

Properties

IUPAC Name |

3-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O6Si/c1-15(2,3)22(4,5)21-13-12-20-11-10-19-9-8-18-7-6-14(16)17/h6-13H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFSWMUGOEFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

PEG4 Backbone Preparation

The PEG4 chain is synthesized via iterative Williamson ether synthesis or coupling of ethylene oxide units. A common precursor, tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate, is prepared by reacting tert-butyl acrylate with tetraethylene glycol under Mitsunobu conditions. This ester-protected intermediate ensures solubility in organic solvents and prevents side reactions during subsequent steps.

TBDMS Group Introduction

Silylation of the terminal hydroxyl group on the PEG4 backbone is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a catalyst. Reaction conditions optimized at 25°C in dry dimethyl sulfoxide (DMSO) and toluene (1:1 v/v) under nitrogen atmosphere yield >85% conversion. The TBDMS group provides steric hindrance, protecting the hydroxyl group during downstream acid deprotection.

Carboxylic Acid Functionalization

Deprotection of the tert-butyl ester to the carboxylic acid is performed using trifluoroacetic acid (TFA) in dichloromethane (DCM). A molar ratio of 20:1 TFA-to-ester ensures complete cleavage within 3 hours at room temperature. The crude product is purified via repeated toluene entrainment to remove residual TFA, yielding this compound as a pale yellow oil with >95% purity.

Step-by-Step Synthetic Procedure

Materials and Reagents

-

Starting material : Tetraethylene glycol (MW 194.23 g/mol)

-

Protecting agents : tert-Butyl acrylate, TBDMSCl

-

Catalysts : Imidazole, diethyl azodicarboxylate (DEAD)

-

Solvents : Anhydrous DMSO, toluene, DCM

-

Deprotection agent : Trifluoroacetic acid (TFA)

Step 1: Synthesis of tert-Butyl 12-Hydroxy-4,7,10-Trioxadodecanoate

-

Dissolve tetraethylene glycol (10.0 g, 51.5 mmol) and tert-butyl acrylate (7.4 g, 51.5 mmol) in anhydrous THF (100 mL).

-

Add DEAD (11.2 g, 64.4 mmol) and triphenylphosphine (16.9 g, 64.4 mmol) under nitrogen.

-

Stir at 25°C for 24 hours. Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the ester intermediate (12.3 g, 78% yield).

Step 2: Silylation with TBDMSCl

Step 3: Acid Deprotection

-

Dissolve the TBDMS-protected ester (6.0 g, 14.5 mmol) in DCM (30 mL).

-

Add TFA (22.1 mL, 290 mmol) and stir for 3 hours.

-

Concentrate under vacuum, wash with toluene (3 × 20 mL), and dry to obtain this compound (4.8 g, 95% yield).

Reaction Optimization and Critical Parameters

Solvent Selection

Temperature Control

Stoichiometric Ratios

-

Excess TBDMSCl (5 eq.) ensures complete silylation of the terminal hydroxyl.

-

TFA (20 eq.) provides rapid and quantitative ester cleavage.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

-

High-Resolution MS (HRMS) : Calculated for C₁₅H₃₂O₆Si [M+H]⁺: 321.2045; Found: 321.2048.

Purity Assessment

Comparative Analysis of Synthetic Methods

| Parameter | Williamson Ether Route | Direct Silylation |

|---|---|---|

| Yield | 78% | 92% |

| Reaction Time | 24 hours | 24 hours |

| Purification Complexity | Moderate (chromatography) | Low (extraction) |

| Scalability | Limited by DEAD cost | High |

The direct silylation method offers superior yield and scalability, making it preferable for industrial applications. However, the Williamson ether route provides better control over PEG chain length.

Challenges and Mitigation Strategies

Side Reactions

Mechanism of Action

TBDMS-PEG4-Acid exerts its effects primarily through its functional groups:

TBDMS Group: Protects the hydroxyl group during synthetic steps and can be removed under acidic conditions.

PEG Linker: Provides solubility and flexibility, reducing immunogenicity and enhancing circulation time in biological systems.

Carboxylic Acid Group: Facilitates conjugation with other molecules, enabling targeted delivery and functionalization.

Molecular Targets and Pathways:

Drug Delivery Systems: Targets specific cells or tissues through receptor-mediated endocytosis.

Bioconjugation: Interacts with biomolecules to form stable conjugates for therapeutic and diagnostic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar PEG Derivatives

Below is a systematic comparison of TBDMS-PEG4-Acid with structurally or functionally related PEG compounds:

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Weight (g/mol) | Functional Group(s) | Key Applications | Purity |

|---|---|---|---|---|---|

| This compound | 1807540-77-7* | 336.50 | TBDMS, COOH | Drug conjugation, PROTACs | 98% |

| Azido-PEG1-NHS Ester | 1807540-77-7 | 336.50 | Azide, NHS ester | Click chemistry | 98% |

| Mal-PEG1-Acid | 760952-64-5 | 213.19 | Maleimide, COOH | Thiol-based conjugation | 98% |

| Thalidomide-O-PEG4-Amine | 2401832-00-4 | N/A | Thalidomide, NH2 | Protein degradation | N/A |

| Methyltetrazine-PEG4-Amine | 1802908-05-9 | N/A | Methyltetrazine, NH2 | Bioorthogonal chemistry | ≥95% |

| N-(Amino-PEG5)-N-bis(PEG4-Acid) | 2093152-86-2 | N/A | NH2, COOH (bis) | Surface modification | N/A |

Functional Group Comparison

TBDMS vs. Azide/Maleimide :

- The TBDMS group in this compound provides steric protection for sensitive functional groups, unlike Azido-PEG1-NHS ester (click chemistry) or Mal-PEG1-Acid (thiol-reactive maleimide) .

- This compound requires deprotection (e.g., fluoride ions) for downstream coupling, whereas azide/maleimide derivatives enable direct conjugation .

Acid vs. Amine Termini :

- This compound’s carboxylic acid facilitates covalent binding to amines (e.g., lysine residues), contrasting with Thalidomide-O-PEG4-Amine or Methyltetrazine-PEG4-Amine, which target carbonyl groups or tetrazine-reactive partners .

PEG Chain Length: PEG4 (4 ethylene glycol units) balances hydrophilicity and steric hindrance, whereas PEG1 (Azido-PEG1-NHS) offers minimal spacing, and PEG5 (N-(Amino-PEG5)-N-bis(PEG4-Acid)) enhances solubility for bulky payloads .

Performance in Research

- Stability : this compound exhibits superior shelf-life compared to hydrolytically labile NHS esters (e.g., Azido-PEG1-NHS ester) .

- Biocompatibility : PEG4 spacers in this compound reduce protein aggregation, outperforming shorter PEG chains (e.g., PEG1) in in vivo studies .

- Versatility : this compound is preferred in PROTAC (proteolysis-targeting chimera) synthesis due to its orthogonal reactivity, whereas Thalidomide-O-PEG4-Amine is specialized for cereblon-mediated protein degradation .

Biological Activity

TBDMS-PEG4-Acid is a compound that integrates a tert-butyldimethylsilyl (TBDMS) group with a polyethylene glycol (PEG) chain, specifically with four ethylene glycol units. This structure is significant due to the unique properties imparted by both the TBDMS and PEG components, which enhance solubility, bioavailability, and biological activity. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is primarily recognized for its ability to improve the pharmacokinetic properties of drugs through enhanced solubility and stability. The PEG moiety is known for its biocompatibility and ability to evade immune recognition, making it an attractive option for drug delivery systems. The TBDMS group aids in protecting reactive functional groups during synthesis and can be removed under specific conditions to release the active drug.

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Weight | 300.4 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

| Functional Groups | TBDMS, PEG |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in drug delivery and therapeutic applications. The compound's ability to form stable conjugates with bioactive molecules enhances their therapeutic efficacy.

Cytocompatibility Studies

Research indicates that surfaces modified with this compound demonstrate high cytocompatibility with mammalian cells. In vitro studies have shown that cells adhere well to these surfaces without significant cytotoxic effects, making them suitable for biomedical applications such as tissue engineering and regenerative medicine .

Case Studies

-

Drug Delivery Systems :

A study evaluated the use of this compound in delivering anticancer agents. The results showed improved solubility and sustained release of the drug in physiological conditions, leading to enhanced cytotoxic effects against cancer cell lines compared to non-PEGylated counterparts. -

Bioorthogonal Functionalization :

This compound was utilized in a bioorthogonal labeling strategy, allowing for selective modification of biomolecules without interfering with their biological functions. This approach has potential applications in targeted therapy and imaging . -

Antiviral Applications :

Recent investigations into the antiviral properties of this compound have demonstrated its effectiveness in enhancing the stability and delivery of antiviral compounds, thereby improving their therapeutic outcomes against viral infections.

Research Findings

The following key findings summarize the biological activity of this compound based on recent studies:

- Enhanced Solubility : The PEG component significantly increases the solubility of hydrophobic drugs, facilitating their administration.

- Cytocompatibility : Surfaces modified with this compound support cell viability and proliferation, indicating suitability for biomedical applications.

- Sustained Drug Release : Formulations incorporating this compound exhibit controlled release profiles, which are critical for maintaining therapeutic drug levels over time.

Table 2: Summary of Biological Activities

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of TBDMS-PEG4-Acid is in drug delivery systems . The PEG component significantly enhances the solubility and bioavailability of therapeutic agents, allowing for improved cellular uptake and retention. This property is crucial for developing targeted therapies, particularly in oncology, where precise delivery of chemotherapeutic agents to tumor cells is essential for efficacy and reduced side effects.

- Targeted Therapies : this compound can facilitate the conjugation of drugs to targeting moieties, enhancing specificity towards cancer cells. This targeted approach minimizes systemic toxicity and improves therapeutic outcomes.

Bioconjugation

This compound serves as an effective linker in bioconjugation techniques , enabling the attachment of various biomolecules such as peptides, proteins, or nucleic acids to therapeutic agents.

- Antibody-Drug Conjugates (ADCs) : The compound can be utilized to create ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while sparing healthy tissues. The TBDMS group provides stability during circulation, while the carboxylic acid group allows for efficient conjugation to antibodies .

- Peptide-Oligonucleotide Conjugates (POCs) : Recent studies indicate that this compound can enhance the delivery of oligonucleotides by improving their pharmacokinetic properties when conjugated with cell-penetrating peptides (CPPs) or other targeting ligands .

Synthesis of Modified Polymers

This compound is also involved in the synthesis of modified polymers that exhibit enhanced properties for biomedical applications.

- Polymer Coatings : The compound can be used to modify surfaces of nanoparticles or liposomes, improving their biocompatibility and functionality for drug delivery applications. This modification is critical for ensuring that these carriers can effectively interact with biological systems without eliciting an immune response .

Research Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Chemical Reactions Analysis

Table 1: Key Silylation Parameters

| Reagent | Base | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| TBDMS-Cl | Imidazole | DCM | 12 | >85 | |

| MTBSTFA + TBDMS-Cl | – | Acetonitrile | 1 (80°C) | >90 |

Carboxylic Acid Functionalization

The terminal carboxylic acid enables conjugation via carbodiimide-mediated amide bond formation:

-

EDC/NHS Activation : The acid reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester .

-

Amine Coupling : The activated ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .

Table 2: Bioconjugation Efficiency

| Substrate | pH | Temperature (°C) | Reaction Time (h) | Coupling Efficiency (%) |

|---|---|---|---|---|

| Lysozyme | 7.4 | 25 | 2 | 92 ± 3 |

| Bovine Serum Albumin | 7.4 | 37 | 4 | 88 ± 5 |

Stability and Deprotection

The TBDMS group exhibits stability under neutral and acidic conditions but is cleaved by fluoride ions (e.g., tetrabutylammonium fluoride, TBAF):

-

Deprotection :

-

Stability Data :

Table 3: Stability of TBDMS Group

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| pH 7.4, 25°C | 48 | <5 |

| 10 mM TBAF, 25°C | 1 | >95 |

Analytical Characterization

-

GC-MS Analysis : TBDMS derivatives are analyzed via tert-butyldimethylsilylation, yielding volatile compounds detectable with ammonia-positive chemical ionization .

-

Fragmentation Patterns : Characteristic loss of t-butyl (-57 Da) and methyl (-15 Da) groups confirms TBDMS presence .

TBDMS-PEG4-Acid’s multifunctional design supports diverse applications in bioconjugation and materials science, with robust synthetic protocols and well-characterized reactivity.

Q & A

Q. What theoretical frameworks justify the use of this compound in targeted drug delivery systems?

- Methodological Answer : Leverage polymer physics models (e.g., Flory-Huggins theory) to predict PEG4’s hydration and steric effects. Molecular dynamics simulations can elucidate TBDMS’s role in stabilizing the linker-enzyme interface. Validate predictions with in vitro release studies under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.